molecular formula C8H14ClNO2 B093711 2-Chloro-N,N-diethyl-3-oxobutanamide CAS No. 15844-87-8

2-Chloro-N,N-diethyl-3-oxobutanamide

Cat. No. B093711
CAS RN: 15844-87-8
M. Wt: 191.65 g/mol
InChI Key: SEWWCLPPLUYJOT-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-3-oxobutanamide is a chemical compound that has been the subject of various studies due to its relevance in the field of organic chemistry and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds which can help infer some of the properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, involves Knoevenagel condensation reactions, which suggests that similar methods could potentially be applied to the synthesis of this compound . Additionally, the synthesis of 3-chloro-2-oxo-butanoate through nucleophilic substitution and chlorination indicates that halogenated oxobutanamides can be synthesized using commercially available starting materials and straightforward synthetic routes .

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(diethylcarbamothioyl)benzamide, a compound with some structural similarities to this compound, has been determined using X-ray diffraction data . This suggests that the molecular structure of this compound could also be elucidated using similar techniques. The study also employed computational methods such as Hartree-Fock and density functional theory (DFT) to calculate geometric parameters, which could be relevant for analyzing the molecular structure of this compound .

Chemical Reactions Analysis

The chemical behavior of N-aryl-2-chloro-3-oxobutanamides has been studied, revealing that these compounds typically form intermolecular hydrogen bonds in the solid state . This information can be useful in predicting the reactivity and interaction of this compound with other molecules, as well as its behavior in different states of matter.

Physical and Chemical Properties Analysis

Although the papers do not provide direct information on the physical and chemical properties of this compound, they do offer insights into related compounds. For instance, the crystallization behavior and vibrational spectra of 2-Chloro-N-(diethylcarbamothioyl)benzamide have been characterized, which could help infer the properties of this compound . The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate also suggest that this compound may possess similar biological activities .

Scientific Research Applications

  • Chlorogenic Acid and Its Health Applications :

    • Chlorogenic acid, a phenolic compound with health-promoting properties, has been studied for its role in treating metabolic syndrome and associated disorders. Its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities highlight the potential of chlorinated compounds in health and disease management (Jesús Santana-Gálvez et al., 2017).
  • Toxicological Research on Chlorinated Herbicides :

    • The toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used chlorinated herbicide, are under continuous study to understand its environmental and health impacts. This research underscores the importance of understanding the effects of chlorinated compounds in various contexts (Natana Raquel Zuanazzi et al., 2020).
  • Photocatalysis and Environmental Remediation :

    • Studies on photocatalytic materials, including chlorinated compounds, for environmental remediation illustrate the application of such substances in addressing pollution and enhancing environmental sustainability (A. Di Paola et al., 2012).
  • Anticarcinogenic Properties of Chlorophyll Derivatives :

    • Research on chlorophyll derivatives like Pheophorbide a demonstrates their potential anticancer activity, offering insights into how chlorinated compounds can be used in therapeutic contexts (Assunta Saide et al., 2020).

properties

IUPAC Name

2-chloro-N,N-diethyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-4-10(5-2)8(12)7(9)6(3)11/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWWCLPPLUYJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935920
Record name 2-Chloro-N,N-diethyl-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15844-87-8
Record name 2-Chloro-N,N-diethyl-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15844-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoacetamide, 2-chloro-N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015844878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N,N-diethyl-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-diethyl-3-oxobutyramide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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